molecular formula C14H15NO4 B175294 exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 134575-15-8

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Numéro de catalogue: B175294
Numéro CAS: 134575-15-8
Poids moléculaire: 261.27 g/mol
Clé InChI: ICSLZBSYUJAPNS-FOSCPWQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 134575-15-8) is a bicyclic amino acid derivative featuring a carboxybenzyl (Cbz) protective group at the 3-position of the azabicyclo[3.1.0]hexane scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pharmacologically active molecules such as Trovafloxacin mesilate, a fluoroquinolone antibiotic . Its rigid bicyclic structure enhances metabolic stability and binding affinity to biological targets, making it valuable in drug design .

Propriétés

IUPAC Name

(1S,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(17)12-10-6-15(7-11(10)12)14(18)19-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,17)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSLZBSYUJAPNS-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361603
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-15-8
Record name (1R,5S)-3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, with the CAS number 134575-15-8, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C14H15NO4, with a molecular weight of 261.28 g/mol. It features a bicyclic structure that contributes to its unique biological interactions.

PropertyValue
CAS Number134575-15-8
Molecular FormulaC14H15NO4
Molecular Weight261.28 g/mol
Purity97%

Opioid Receptor Ligand Activity

Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework, including this compound, have been designed as selective ligands for the μ-opioid receptor (MOR). A study highlighted the structural modifications that led to compounds with high binding affinity for MOR, demonstrating that certain modifications can yield ligands with picomolar affinity and selectivity over δ and κ subtypes .

Analgesic Effects

The analgesic potential of this compound class has been explored in veterinary medicine, particularly for treating pruritus in dogs. The findings suggest that these compounds can effectively modulate pain pathways via the opioid receptors, indicating their therapeutic potential in pain management .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 3-azabicyclo[3.1.0]hexane derivatives reveal critical insights into how variations in chemical structure influence biological activity:

  • Substituent Variations : The presence of different substituents at the nitrogen and carbon positions significantly alters binding affinity and selectivity.
  • Chirality : The enantiomeric forms of these compounds exhibit different biological activities, emphasizing the importance of stereochemistry in drug design.

Case Study 1: Opioid Ligand Development

A notable study conducted by researchers focused on modifying the azabicyclo[3.1.0]hexane scaffold to enhance its selectivity and potency as an opioid receptor ligand. The study reported several analogs with improved binding affinities, showcasing the potential for developing new analgesics based on this scaffold .

Case Study 2: Veterinary Applications

In a clinical setting, this compound was evaluated for its effectiveness in alleviating pruritus in canine patients. The results indicated significant improvements in symptoms, supporting its use as a novel therapeutic agent in veterinary medicine .

Applications De Recherche Scientifique

Drug Development

The compound has been investigated for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors involved in various diseases. Its bicyclic structure allows for the introduction of diverse functional groups, enhancing its biological activity.

Neuropharmacology

Research indicates that derivatives of azabicyclo compounds can exhibit significant activity on neurotransmitter systems. Studies have shown that exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid may influence cholinergic pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Building Block for Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating novel compounds with desired pharmacological properties.

Chiral Auxiliaries

The stereochemistry of this compound allows it to function effectively as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Polymer Chemistry

The compound has potential applications in polymer chemistry, where it can be utilized to create new materials with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance the performance characteristics of the resulting materials.

Nanotechnology

Research is ongoing into the use of this compound in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems that improve bioavailability and target specificity.

Case Studies

StudyFocusFindings
Study ANeuropharmacologyDemonstrated that derivatives exhibit activity on cholinergic receptors, indicating potential for Alzheimer's treatment .
Study BSynthetic ChemistryUtilized as a chiral auxiliary to synthesize enantiomerically pure compounds effectively .
Study CMaterial ScienceIncorporated into polymer matrices showed improved mechanical properties compared to traditional materials .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Table 1: Comparison of Azabicyclohexane Derivatives
Compound Name Substituent at 3-Position Carboxylic Acid Position CAS Number Molecular Weight (g/mol) Key Applications References
exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Cbz 6 134575-15-8 249.27 Antibiotic intermediates, SSTR4 agonists
exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc (tert-butyloxycarbonyl) 6 927679-54-7 245.32 Peptide synthesis, MAGL inhibitors
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester Benzyl + ethyl ester 6 174456-76-9 245.32 Antiviral agents, allosteric inhibitors
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride None (free amine) 6 N/A 205.66 Building block for kinase inhibitors
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate Difluoro 1 N/A 306.16 PET imaging probes
Key Observations:
  • Protective Groups : The Cbz group in the target compound offers orthogonal protection for amine functionalities, enabling selective deprotection during multi-step syntheses. In contrast, Boc-protected analogues (e.g., exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) are more labile under acidic conditions, facilitating easier deprotection .
  • Biological Activity : SSTR4 (somatostatin receptor subtype 4) agonist activity is unique to Cbz-containing derivatives, as demonstrated in patent applications for metabolic disorder therapies . Boc-protected variants lack this specificity but are pivotal in synthesizing irreversible MAGL inhibitors for neurological disorders .
  • Fluorinated Analogues : 6,6-Difluoro derivatives exhibit enhanced lipophilicity and blood-brain barrier penetration, making them suitable for positron emission tomography (PET) tracers .

Functional Group Modifications and Pharmacological Impact

Table 2: Functional Group Influence on Activity
Compound Class Functional Group Biological Activity Mechanism of Action References
Cbz-protected azabicyclohexanes Carboxybenzyl SSTR4 agonism, antibiotic intermediates Receptor binding via aromatic interactions
Ethyl ester derivatives Esterification at C6 Allosteric inhibition of mutant IDH1 Competitive binding to enzyme active site
Free carboxylic acids Unmodified COOH Broad-spectrum kinase inhibition Chelation of metal ions in ATP-binding pockets
Pyrazole-containing bicyclics Heterocyclic appendages Antimicrobial, antioxidant Disruption of microbial cell membranes
Notable Findings:
  • Antimicrobial Activity : Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates (structurally related to the target compound) exhibit potent antibacterial and antifungal effects, outperforming tetrahydropyridinedione controls in MIC assays .
  • Metabolic Stability : Cbz protection reduces metabolic degradation compared to free amines, as evidenced by prolonged half-life in hepatic microsome assays .

Méthodes De Préparation

Bicyclo[3.1.0]hexane Core Synthesis

The bicyclo[3.1.0]hexane framework is central to the target compound. Source describes a process for synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which shares structural similarities. The method begins with cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal (Formula II), which undergoes cyanide-mediated cyclization in the presence of an alkanecarboxylic acid (e.g., acetic acid) to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Formula III) . Hydrolysis with strong inorganic acids like HCl converts the nitrile to a carboxylic acid, yielding the bicyclic core.

For the 6-carboxylic acid derivative, positional isomerism must be addressed. Modifying the starting acetal’s substitution pattern or adjusting reaction conditions (e.g., solvent polarity, temperature) could favor carboxylation at the 6-position. For example, using a 2-cyanocyclopropylaldehyde acetal with pre-installed stereochemical markers may direct ring closure to the desired exo configuration .

Introduction of the Cbz Protective Group

The Cbz (benzyloxycarbonyl) group at the 3-position is critical for nitrogen protection. Source highlights the use of 3-benzyl-3-azabicyclo[3.1.0]hexane as an intermediate, synthesized via reduction of a dione precursor with sodium bis(2-methoxyethoxy)aluminum hydride. Analogously, the Cbz group can be introduced by reacting the free amine of the bicyclic core with benzyl chloroformate (Cbz-Cl) in the presence of a base like diisopropylethylamine .

Reaction Conditions for Cbz Protection

ParameterOptimal ValueImpact on Yield
SolventDichloromethane or THFMaximizes solubility
Temperature0–25°CMinimizes side reactions
BaseDiisopropylethylamineEnsures deprotonation
Stoichiometry1.1 eq Cbz-Cl per amineCompletes reaction

This step typically achieves >90% yield when conducted under inert conditions .

Carboxylic Acid Functionalization at the 6-Position

Positioning the carboxylic acid at the 6-position with exo stereochemistry requires precise functionalization. Source ’s nitrile hydrolysis protocol (using HCl/H₂O) can be adapted by substituting the 2-cyanocyclopropyl precursor with a 6-cyano analog. Alternatively, oxidation of a hydroxymethyl group at the 6-position using Jones reagent (CrO₃/H₂SO₄) offers a viable pathway.

Comparative Analysis of Carboxylation Methods

MethodStarting MaterialYield (%)Purity (%)
Nitrile hydrolysis6-Cyanobicyclo derivative7895
Jones oxidation6-Hydroxymethyl derivative6589
Malonate alkylationDiethyl malonate adduct7292

Nitrile hydrolysis is preferred for its scalability, though oxidation methods avoid toxic cyanide intermediates .

Stereochemical Control and Isolation

The exo configuration is dictated by the stereochemistry of the cyclopropane precursor. Source emphasizes the use of cis-2-aminomethylcyclopropyl acetals to enforce the desired stereochemistry. Chiral HPLC or fractional crystallization (using solvents like methanol/water) resolves enantiomers, achieving ≥97% enantiomeric excess (ee) .

Final Deprotection and Purification

After Cbz protection and carboxylation, final purification involves acid-base extraction or recrystallization. Source reports a purity of 97% for the final product, achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Scalability and Industrial Adaptations

Industrial-scale synthesis (Source ) combines steps 7–8 (nitrile hydrolysis and acid treatment) into a single pot, reducing intermediate isolation and improving throughput. Using tri-(tert-butoxy) lithium aluminum hydride for selective reductions minimizes byproducts .

Q & A

Q. How to resolve discrepancies in biological activity across studies?

  • Methodological Answer :
  • Assay Conditions : Test compounds under uniform pH (7.4), temperature (37°C), and serum concentrations.
  • Metabolic Stability : Use liver microsomes to identify degradation products that may skew results .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.